molecular formula C28H26ClN3O7 B11174698 N'-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11174698
M. Wt: 552.0 g/mol
InChI Key: DBFSOLRKKMUNSP-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core substituted with a 2-chlorophenylcarbonyl group and a 3,4,5-trimethoxyphenyl group, along with a 4-methylphenyl-2,5-dioxopyrrolidin-3-yl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzohydrazide Core: This can be achieved by reacting a substituted benzoyl chloride with hydrazine hydrate under reflux conditions.

    Introduction of the 2-Chlorophenylcarbonyl Group: This step involves the acylation of the benzohydrazide core using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride.

    Incorporation of the 4-Methylphenyl-2,5-Dioxopyrrolidin-3-yl Moiety: This step involves the reaction of the intermediate with 4-methylphenyl-2,5-dioxopyrrolidin-3-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is not well-documented. based on its structure, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound could potentially inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide
  • N’-[(2-chlorophenyl)carbonyl]-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Uniqueness

N’-[(2-chlorophenyl)carbonyl]-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to the presence of both the 3,4,5-trimethoxyphenyl group and the 4-methylphenyl-2,5-dioxopyrrolidin-3-yl moiety. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H26ClN3O7

Molecular Weight

552.0 g/mol

IUPAC Name

N'-(2-chlorobenzoyl)-3,4,5-trimethoxy-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C28H26ClN3O7/c1-16-9-11-18(12-10-16)31-24(33)15-21(28(31)36)32(30-26(34)19-7-5-6-8-20(19)29)27(35)17-13-22(37-2)25(39-4)23(14-17)38-3/h5-14,21H,15H2,1-4H3,(H,30,34)

InChI Key

DBFSOLRKKMUNSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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